(1s,4s)-4-(trifluoromethyl)cyclohexane-1-sulfonyl chloride, cis
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Overview
Description
(1s,4s)-4-(trifluoromethyl)cyclohexane-1-sulfonyl chloride, cis is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which is further bonded to a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of cyclohexane derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under specific reaction conditions . The reaction is often carried out in the presence of a radical initiator and a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of (1s,4s)-4-(trifluoromethyl)cyclohexane-1-sulfonyl chloride, cis may involve large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1s,4s)-4-(trifluoromethyl)cyclohexane-1-sulfonyl chloride, cis undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The trifluoromethyl group can participate in oxidation and reduction reactions, leading to the formation of different fluorinated products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various fluorinated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1s,4s)-4-(trifluoromethyl)cyclohexane-1-sulfonyl chloride, cis has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1s,4s)-4-(trifluoromethyl)cyclohexane-1-sulfonyl chloride, cis involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins . The sulfonyl chloride group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- (1s,4s)-4-(trifluoromethyl)cyclohexane-1-sulfonyl fluoride
- (1s,4s)-4-(trifluoromethyl)cyclohexane-1-sulfonyl bromide
- (1s,4s)-4-(trifluoromethyl)cyclohexane-1-sulfonyl amide
Uniqueness
Compared to similar compounds, (1s,4s)-4-(trifluoromethyl)cyclohexane-1-sulfonyl chloride, cis is unique due to its specific combination of a trifluoromethyl group and a sulfonyl chloride group. This combination imparts distinct chemical reactivity and stability, making it a valuable compound for various applications .
Properties
CAS No. |
2648956-12-9 |
---|---|
Molecular Formula |
C7H10ClF3O2S |
Molecular Weight |
250.7 |
Purity |
95 |
Origin of Product |
United States |
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